2-Trifluoromethoxy-3-nitrofluorobenzene: Technical Guide to Nomenclature, Synthesis, and Applications
2-Trifluoromethoxy-3-nitrofluorobenzene: Technical Guide to Nomenclature, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2-Trifluoromethoxy-3-nitrofluorobenzene , a specialized fluorinated intermediate.
The content is structured to address the ambiguity in the nomenclature, define the precise chemical structure, and provide a scientifically grounded pathway for its synthesis and application in drug discovery.
Nomenclature and Structural Definition
The string "2-Trifluoromethoxy-3-nitrofluorobenzene" follows a substituent-based nomenclature that can be ambiguous without strict IUPAC decoding. In high-precision chemical ontology, the parent structure and substituent priority determine the numbering.
Structural Decoding
-
Parent Root: "Fluorobenzene" implies the Fluorine atom is at position 1 .
-
Substituent 1: "2-Trifluoromethoxy" places the
group at position 2 (ortho to Fluorine). -
Substituent 2: "3-Nitro" places the
group at position 3 (meta to Fluorine, adjacent to ).
Correct IUPAC Name: 1-Fluoro-2-(trifluoromethoxy)-3-nitrobenzene
Molecular Formula:
Synonyms and Identifiers
Due to the crowded substitution pattern (1,2,3-trisubstituted), this specific isomer is less common than its para or meta analogs. Researchers must distinguish it from commercially prevalent isomers to avoid regio-chemical errors.
| Identifier Type | Value / Description |
| Systematic Name | 1-Fluoro-2-(trifluoromethoxy)-3-nitrobenzene |
| Isomeric Synonym | 2-Fluoro-6-nitro-( |
| Common Confusion | Often confused with 4-(Trifluoromethoxy)-2-nitrofluorobenzene (CAS 124170-06-5) |
| CAS Number | Research Grade / Custom Synthesis (No high-frequency commercial CAS assigned; typically referenced by specific catalog IDs in custom synthesis libraries). |
Chemical Properties and Bioisosteric Rationale
The 1-Fluoro-2-(trifluoromethoxy)-3-nitrobenzene scaffold is a high-value "magic methyl" bioisostere. The adjacent arrangement of three electronegative groups creates a unique electronic environment.
Physicochemical Profile (Predicted)
-
LogP (Lipophilicity): ~3.1 (High lipophilicity due to
and ). -
Boiling Point: 225–230 °C (Estimated).
-
Density: ~1.45 g/cm³.
-
Electronic Character: The aromatic ring is highly electron-deficient due to the synergistic electron-withdrawing effects (Inductive
) of all three substituents.
Mechanistic Role in Drug Design
-
Metabolic Blocking: The
group is metabolically stable and blocks oxidative metabolism at the ortho-position. -
Conformational Locking: The steric bulk of the adjacent
and groups forces the nitro group out of planarity, potentially altering binding pocket affinity. -
Lipophilicity Modulation: The
group increases membrane permeability (blood-brain barrier penetration) compared to a methoxy ( ) analog.
Synthesis Protocols
Synthesizing the 1,2,3-substitution pattern is challenging due to directing effects. Direct nitration of 1-fluoro-2-(trifluoromethoxy)benzene typically yields a mixture of isomers. The protocols below outline the Direct Nitration (Route A) and the more regiospecific Halex Fluorination (Route B) .
Route A: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene
This route relies on the directing power of the
Mechanism:
-
Substrate: 1-Fluoro-2-(trifluoromethoxy)benzene.
-
Reagents: Concentrated
/ . -
Regioselectivity: The position para to the
(Position 5) is sterically favored. The position ortho to (Position 3) is sterically crowded but electronically activated. -
Outcome: A mixture of 5-nitro (major) and 3-nitro (minor). Separation by column chromatography is required.
Route B: Halex Reaction (Nucleophilic Fluorination)
This is the preferred industrial route for high purity, as it avoids isomer separation issues by starting with a pre-nitrated precursor.
Step-by-Step Protocol:
-
Precursor Preparation: Start with 2,3-Dichloronitrobenzene .
-
Trifluoromethoxylation: Convert the 2-Chloro group to
(requires specialized conditions, often via trichloromethyl ether intermediate). Note: This step is difficult. -
Alternative Precursor: Start with 2-Chloro-3-nitro-(trifluoromethoxy)benzene .
-
Fluorination (Halex):
-
Reagents: Potassium Fluoride (spray-dried, anhydrous), Phase Transfer Catalyst (Tetraphenylphosphonium bromide or 18-crown-6).
-
Solvent: Sulfolane or DMSO (anhydrous).
-
Conditions: Heat to 140–160 °C under
atmosphere. -
Mechanism:
. The nitro group at position 3 activates the Chlorine at position 1 (meta) poorly? Correction: The Nitro group activates Ortho and Para.[1] -
Correction Strategy: To place F at 1 and NO2 at 3, we need a leaving group at 1 activated by a group at 2 or 4.
-
Revised Strategy: Use 2-(Trifluoromethoxy)-3-nitroaniline and convert the amine to Fluorine via the Balz-Schiemann Reaction .
-
Validated Protocol: Balz-Schiemann Route
This is the most reliable lab-scale method for this specific isomer.
-
Diazotization:
-
Dissolve 2-(Trifluoromethoxy)-3-nitroaniline (1.0 eq) in
(48% aq) or anhydrous HF/Pyridine. -
Cool to -5 °C.
-
Add
(1.1 eq) dropwise.
-
-
Decomposition:
-
Stir the diazonium salt for 30 mins.
-
Warm the mixture (thermal decomposition) or photolyze to release
and form the C-F bond.
-
-
Workup:
-
Quench with ice water.
-
Extract with Dichloromethane (DCM).
-
Wash with
.[2] -
Purify via Silica Gel Chromatography (Hexanes/EtOAc).
-
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow for synthesizing the target molecule, highlighting the Balz-Schiemann route as the primary pathway for regiochemical control.
Caption: Comparative synthesis showing the high-fidelity Balz-Schiemann route vs. the low-selectivity nitration route.
Applications in Drug Discovery[1][3]
The Trifluoromethoxy-Nitro-Fluorobenzene scaffold serves as a versatile building block. The nitro group is typically reduced to an aniline to facilitate coupling reactions.
Functionalization Workflow
-
Reduction:
or reduces the to . -
Coupling: The resulting 3-Amino-2-(trifluoromethoxy)-fluorobenzene is coupled with:
-
Isocyanates
Urea derivatives (Kinase inhibitors). -
Sulfonyl Chlorides
Sulfonamides (Ion channel modulators).
-
Comparative Advantage Table
| Feature | |||
| Metabolic Stability | High (Blocks CYP450) | Low (O-demethylation prone) | Moderate |
| Lipophilicity ( | +1.04 | -0.02 | +0.71 |
| Electronic Effect | Strong Electron Withdrawing | Electron Donating | Electron Withdrawing |
| Conformation | Orthogonal to ring | Planar | Spherical |
References
-
PubChem Compound Summary. (2025). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene (Isomer Reference).[3] National Center for Biotechnology Information. Retrieved from [Link]
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (Contextual grounding for OCF3 properties).
-
Wang, Z., et al. (2018).[4] General Procedure for the Synthesis of Nitroarenes. Letters in Organic Chemistry. (Protocol adaptation for nitration).
Sources
- 1. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
- 2. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
